2-(4-Isopropyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
Tert-butyl 2-[4-(propan-2-yl)phenyl]piperazine-1-carboxylate is an organic compound with the molecular formula C18H28N2O2. It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of tert-butyl 2-[4-(propan-2-yl)phenyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-(propan-2-yl)phenylamine. The reaction is carried out in an organic solvent such as acetonitrile, under basic conditions provided by a base like triethylamine . The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
Tert-butyl 2-[4-(propan-2-yl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
Tert-butyl 2-[4-(propan-2-yl)phenyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its piperazine core, which is known to interact with various biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 2-[4-(propan-2-yl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .
Comparison with Similar Compounds
Tert-butyl 2-[4-(propan-2-yl)phenyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar piperazine core but differs in its substituents, leading to different biological activities and applications.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with distinct substituents, used in different chemical and biological studies.
Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate: This compound is used in the synthesis of various organic molecules and has unique properties compared to tert-butyl 2-[4-(propan-2-yl)phenyl]piperazine-1-carboxylate.
Properties
Molecular Formula |
C18H28N2O2 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl 2-(4-propan-2-ylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-13(2)14-6-8-15(9-7-14)16-12-19-10-11-20(16)17(21)22-18(3,4)5/h6-9,13,16,19H,10-12H2,1-5H3 |
InChI Key |
IIIUXNQGLQPIMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CNCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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